2-Amino-3-(2-fluorophenyl)propan-1-ol
Overview
Description
“2-Amino-3-(2-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . The compound appears as a white to yellow solid at normal temperatures .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(2-fluorophenyl)propan-1-ol” is 1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Pharmacokinetic Studies
2-Amino-3-(2-fluorophenyl)propan-1-ol is a compound of interest in pharmacokinetic studies. For example, Grumann et al. (2019) developed a method for detecting 3-Fluorophenmetrazine (3-FPM), a compound related to 2-Amino-3-(2-fluorophenyl)propan-1-ol, in biological samples using liquid chromatography and mass spectrometry. This study highlights the significance of such compounds in forensic and clinical cases (Grumann et al., 2019).
Fluorescent Amino Acids in Chemical Biology
2-Amino-3-(2-fluorophenyl)propan-1-ol and related compounds are valuable in the field of chemical biology, particularly in the design of fluorescent amino acids. For example, Summerer et al. (2006) and Cheng et al. (2020) explored the biosynthetic incorporation of fluorescent amino acids in proteins, providing tools for studying protein structure and interactions in vivo and in vitro. These studies underscore the potential of such compounds in biochemical and cellular studies (Summerer et al., 2006); (Cheng et al., 2020).
Corrosion Inhibition
In the field of materials science, tertiary amines like 2-Amino-3-(2-fluorophenyl)propan-1-ol show promise as corrosion inhibitors. Gao et al. (2007) synthesized similar compounds and demonstrated their effectiveness in inhibiting the corrosion of carbon steel, indicating potential applications in protective coatings and materials engineering (Gao et al., 2007).
Spectroscopic and Theoretical Studies
Compounds related to 2-Amino-3-(2-fluorophenyl)propan-1-ol are also studied for their spectroscopic properties. Budziak et al. (2019) investigated the fluorescence emission spectra of thiadiazole derivatives, providing insights into molecular aggregation and charge transfer processes. This research has implications for the development of new fluorophores and pharmaceuticals (Budziak et al., 2019).
Applications in Organic Synthesis
Research by Houghton et al. (1980) and others has demonstrated the use of 2-Amino-3-(2-fluorophenyl)propan-1-ol in organic synthesis, such as in the preparation of chromans through cyclisation reactions. These findings are relevant for the development of new synthetic methodologies in organic chemistry (Houghton et al., 1980).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(2-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENTXMCVYZOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388852 | |
Record name | 2-amino-3-(2-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-fluorophenyl)propan-1-ol | |
CAS RN |
174302-88-6 | |
Record name | 2-amino-3-(2-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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